molecular formula C15H17Cl2N3 B2967771 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride CAS No. 1573547-88-2

2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride

Cat. No.: B2967771
CAS No.: 1573547-88-2
M. Wt: 310.22
InChI Key: DCCXFIVUBPUGRR-UHFFFAOYSA-N
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Description

2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride is a compound that features a benzimidazole core, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA). The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative . Microwave-assisted synthesis has also been reported, which significantly reduces the reaction time and improves yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for various molecular targets. This uniqueness can result in distinct pharmacological profiles compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-[2-(1H-benzimidazol-2-yl)ethyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15;;/h1-8H,9-10,16H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCXFIVUBPUGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=NC3=CC=CC=C3N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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